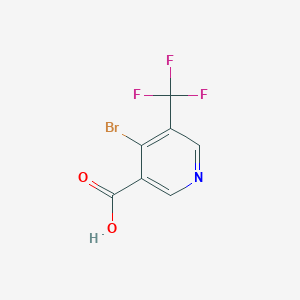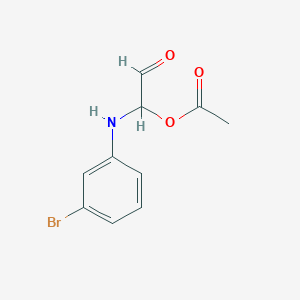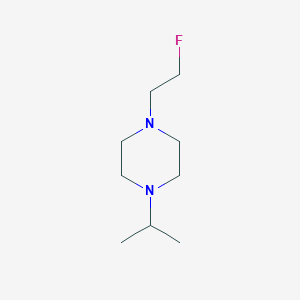
Propane-1,3-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propane-1,3-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride is a complex organophosphorus compound It is characterized by the presence of phosphonium groups attached to a propane backbone, with additional substituents that include diphenyl and 3-methylbut-2-en-1-yl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propane-1,3-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride typically involves the reaction of propane-1,3-diyl bis(diphenylphosphine) with 3-methylbut-2-en-1-yl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by a catalyst such as palladium or platinum. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. Additionally, industrial production may incorporate advanced purification methods like high-performance liquid chromatography (HPLC) to achieve high purity levels.
化学反应分析
Types of Reactions
Propane-1,3-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride undergoes various chemical reactions, including:
Oxidation: The phosphonium groups can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: The chloride ions can be substituted with other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学研究应用
Propane-1,3-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.
作用机制
The mechanism of action of Propane-1,3-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride involves its interaction with molecular targets such as enzymes and receptors. The phosphonium groups can facilitate the formation of stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in biological systems, contributing to its therapeutic effects.
相似化合物的比较
Similar Compounds
Propane-1,3-diylbis(triphenylphosphonium) bromide: Similar structure but with triphenylphosphonium groups and bromide ions.
2-(3-Methylbut-2-en-1-yl)propane-1,3-diol: Contains similar substituents but lacks the phosphonium groups.
Uniqueness
Propane-1,3-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride is unique due to its specific combination of phosphonium groups and 3-methylbut-2-en-1-yl substituents, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with metal ions and participate in redox reactions sets it apart from other similar compounds.
属性
分子式 |
C37H44Cl2P2 |
|---|---|
分子量 |
621.6 g/mol |
IUPAC 名称 |
3-methylbut-2-enyl-[3-[3-methylbut-2-enyl(diphenyl)phosphaniumyl]propyl]-diphenylphosphanium;dichloride |
InChI |
InChI=1S/C37H44P2.2ClH/c1-32(2)26-30-38(34-18-9-5-10-19-34,35-20-11-6-12-21-35)28-17-29-39(31-27-33(3)4,36-22-13-7-14-23-36)37-24-15-8-16-25-37;;/h5-16,18-27H,17,28-31H2,1-4H3;2*1H/q+2;;/p-2 |
InChI 键 |
VVUPSXOSTMQAMV-UHFFFAOYSA-L |
规范 SMILES |
CC(=CC[P+](CCC[P+](CC=C(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


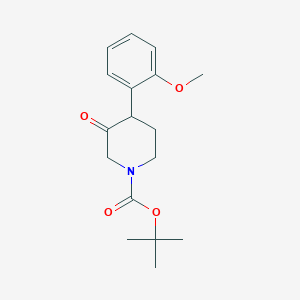
![3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one](/img/structure/B13157066.png)



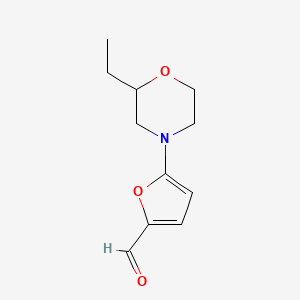
![1-[(5-Aminopentyl)sulfanyl]-4-fluorobenzene](/img/structure/B13157109.png)
![2-[(1-Ethylpiperidin-4-YL)oxy]acetic acid](/img/structure/B13157124.png)
![Methyl 4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13157127.png)

